molecular formula C10H24NP B6327006 2-(DI-T-Butylphosphino)ethylamine CAS No. 1053658-84-6

2-(DI-T-Butylphosphino)ethylamine

Cat. No.: B6327006
CAS No.: 1053658-84-6
M. Wt: 189.28 g/mol
InChI Key: DZDGRVHIUYIMDS-UHFFFAOYSA-N
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Description

2-(DI-T-Butylphosphino)ethylamine is an organic compound with the molecular formula C10H24NP. It is a phosphine ligand commonly used in organic synthesis and catalysis. The compound is characterized by its phosphine group attached to an ethylamine backbone, making it a versatile ligand in various chemical reactions .

Preparation Methods

The synthesis of 2-(DI-T-Butylphosphino)ethylamine typically involves the reaction of 2-amino-1-butene with di-tert-butylphosphine. This reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often include the use of solvents like hexane and tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(DI-T-Butylphosphino)ethylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium or nickel catalysts, bases like potassium tert-butoxide, and solvents such as THF

Scientific Research Applications

2-(DI-T-Butylphosphino)ethylamine is widely used in scientific research due to its role as a ligand in metal-catalyzed reactions. Its applications include:

Mechanism of Action

The mechanism of action of 2-(DI-T-Butylphosphino)ethylamine involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic cycle. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of various organic transformations .

Comparison with Similar Compounds

2-(DI-T-Butylphosphino)ethylamine can be compared with other phosphine ligands such as 2-(Diphenylphosphino)ethylamine and 1,1’-Bis(diphenylphosphino)ferrocene. While these compounds share similar functionalities, this compound is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the metal complexes it forms .

Similar compounds include:

These compounds are also used as ligands in various catalytic reactions, but their structural differences lead to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-ditert-butylphosphanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDGRVHIUYIMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727110
Record name 2-(Di-tert-butylphosphanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-84-6
Record name 2-(Di-tert-butylphosphanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1053658-84-6
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